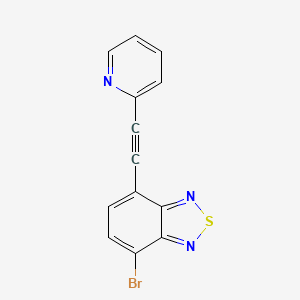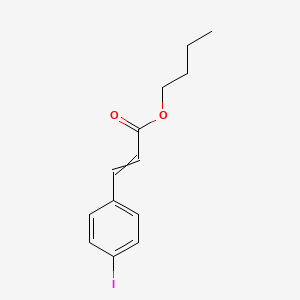![molecular formula C55H88Cl14N8O24 B14232239 (2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid CAS No. 595579-16-1](/img/structure/B14232239.png)
(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-acetamidobutanoic acid and (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid are organic compounds with significant importance in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamidobutanoic acid typically involves the acylation of (2S)-2-aminobutanoic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.
For (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid, the synthesis involves the reaction of (2S)-2-amino-3-methylbutanoic acid with 2,2-dichloroacetyl chloride. This reaction is also carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Both (2S)-2-acetamidobutanoic acid and (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acyl or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2S)-2-acetamidobutanoic acid can yield (2S)-2-acetamidobutanoic acid, while reduction can produce (2S)-2-aminobutanoic acid.
科学的研究の応用
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique stereochemistry makes them valuable in the study of chiral synthesis and asymmetric catalysis.
Biology
In biological research, these compounds are used to study enzyme-substrate interactions and protein folding. Their ability to mimic natural amino acids allows researchers to investigate the mechanisms of various biological processes.
Medicine
In medicine, these compounds have potential applications as therapeutic agents. Their structural similarity to natural amino acids enables them to interact with biological targets, making them candidates for drug development.
Industry
In the industrial sector, these compounds are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable building blocks in various manufacturing processes.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes and receptors. For example, (2S)-2-acetamidobutanoic acid can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Similarly, (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid can interact with receptors and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-aminobutanoic acid: A precursor in the synthesis of (2S)-2-acetamidobutanoic acid.
(2S)-2-amino-3-methylbutanoic acid: A precursor in the synthesis of (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid.
(2S)-2-acetamido-3-methylbutanoic acid: A structurally similar compound with different functional groups.
Uniqueness
The uniqueness of (2S)-2-acetamidobutanoic acid and (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid lies in their specific stereochemistry and functional groups, which confer distinct chemical properties and biological activities. Their ability to participate in various chemical reactions and interact with biological targets makes them valuable in research and industrial applications.
特性
CAS番号 |
595579-16-1 |
|---|---|
分子式 |
C55H88Cl14N8O24 |
分子量 |
1741.6 g/mol |
IUPAC名 |
(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/7C7H11Cl2NO3.C6H11NO3/c7*1-3(2)4(7(12)13)10-6(11)5(8)9;1-3-5(6(9)10)7-4(2)8/h7*3-5H,1-2H3,(H,10,11)(H,12,13);5H,3H2,1-2H3,(H,7,8)(H,9,10)/t7*4-;5-/m00000000/s1 |
InChIキー |
CATGTXNNAMBSBK-WXMGZCHHSA-N |
異性体SMILES |
CC[C@@H](C(=O)O)NC(=O)C.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl |
正規SMILES |
CCC(C(=O)O)NC(=O)C.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


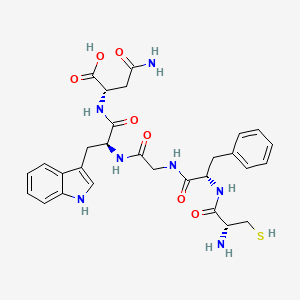
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
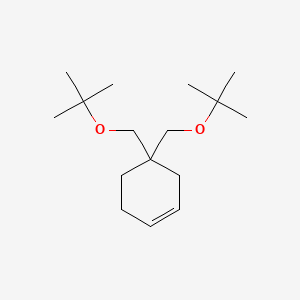
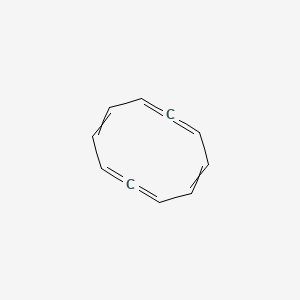
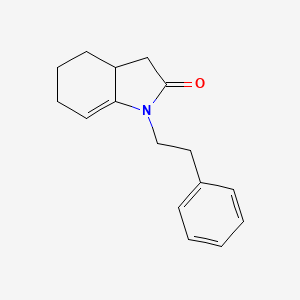


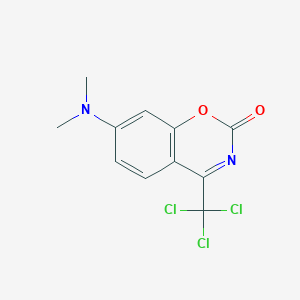
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
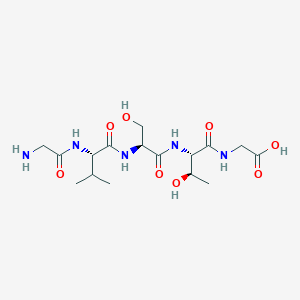
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
